Home > Products > Screening Compounds P125469 > KRAS G12C inhibitor 18
KRAS G12C inhibitor 18 -

KRAS G12C inhibitor 18

Catalog Number: EVT-12563142
CAS Number:
Molecular Formula: C25H20ClFN4O3S
Molecular Weight: 511.0 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

KRAS G12C inhibitor 18, also referred to as compound 3-10, is a potent small-molecule inhibitor targeting the KRAS G12C mutation, which is prevalent in various cancers, notably lung, colorectal, and pancreatic cancers. This compound has demonstrated significant efficacy in inhibiting the activity of mutant KRAS G12C, with an IC50 value of 4.74 μM. Additionally, it has shown promising results in inhibiting phosphorylated extracellular signal-regulated kinase in cancer cell lines, indicating its potential as a therapeutic agent for treating KRAS G12C-driven malignancies .

Source

The compound was developed through a combination of structure-based drug design and medicinal chemistry approaches. It is part of a broader class of covalent inhibitors aimed at the KRAS G12C mutation, which has been a focus of intense research due to its role in oncogenesis .

Classification

KRAS G12C inhibitor 18 falls under the category of covalent inhibitors specifically designed to target mutant forms of the KRAS protein. It acts by irreversibly binding to the cysteine residue at position 12 of the KRAS protein, thus locking it in an inactive conformation and preventing downstream signaling that promotes tumor growth .

Synthesis Analysis

Methods

The synthesis of KRAS G12C inhibitor 18 involves several steps that utilize advanced organic chemistry techniques. The initial synthetic route includes:

  1. Formation of the Core Structure: The synthesis begins with the construction of a quinazoline scaffold, which is critical for its interaction with the KRAS protein.
  2. Substitution Reactions: Key substituents are introduced through nucleophilic substitution reactions, such as S_NAr (nucleophilic aromatic substitution), which enhance the binding affinity and selectivity for the mutant form of KRAS.
  3. Final Modifications: The final compound is obtained through a series of coupling reactions and deprotection steps that yield the active inhibitor .

Technical Details

The synthetic pathway for KRAS G12C inhibitor 18 involves multiple intermediates and careful optimization to achieve high potency and selectivity. The use of various reagents and conditions is crucial to ensure that the desired chemical transformations occur efficiently.

Molecular Structure Analysis

Structure

The molecular formula for KRAS G12C inhibitor 18 is C20H15ClF3N3O2S, with a molecular weight of 453.87 g/mol. The structure features a quinazoline core that is essential for its biological activity.

Data

  • CAS Number: 2230873-66-0
  • Molecular Weight: 453.87 g/mol
  • Key Functional Groups: Contains chloro, trifluoromethyl, and sulfonamide functionalities that contribute to its reactivity and binding properties .
Chemical Reactions Analysis

Reactions

KRAS G12C inhibitor 18 undergoes specific chemical reactions upon interaction with the target protein:

  1. Covalent Binding: The primary reaction involves the covalent modification of the cysteine residue at position 12 on the KRAS protein through a Michael addition mechanism.
  2. Inhibition Mechanism: This binding locks KRAS in an inactive state, preventing its normal function in cellular signaling pathways that lead to cancer progression .

Technical Details

The reactivity profile of this compound indicates that it can effectively engage with the target under physiological conditions, demonstrating a favorable kinetic profile for therapeutic applications.

Mechanism of Action

Process

The mechanism by which KRAS G12C inhibitor 18 exerts its effects involves:

  1. Target Engagement: The compound selectively binds to the mutant cysteine residue on KRAS G12C.
  2. Conformational Locking: This interaction stabilizes the protein in an inactive conformation, thereby inhibiting its ability to bind guanosine triphosphate and activate downstream signaling pathways such as mitogen-activated protein kinase and phosphoinositide 3-kinase pathways .

Data

Studies have shown that this inhibition leads to reduced cell proliferation and survival in cancer models harboring KRAS G12C mutations .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a solid crystalline form.
  • Solubility: Soluble in common organic solvents; specific solubility data may vary based on formulation.

Chemical Properties

  • Stability: The compound exhibits stability under standard laboratory conditions but may be sensitive to oxidation.
  • Reactivity: Highly reactive towards thiol groups due to its electrophilic nature, enabling covalent bond formation with target proteins .
Applications

KRAS G12C inhibitor 18 has significant scientific applications in oncology research:

  • Cancer Therapy Development: It serves as a lead compound for developing targeted therapies against cancers driven by KRAS mutations.
  • Biochemical Studies: Utilized in research settings to study KRAS signaling pathways and resistance mechanisms associated with mutant forms of this protein.
  • Clinical Trials: Potentially applicable in clinical settings for patients with advanced non-small cell lung cancer or other malignancies characterized by KRAS G12C mutations .

Properties

Product Name

KRAS G12C inhibitor 18

IUPAC Name

4-[(13aS)-10-chloro-8-fluoro-6-oxo-2-prop-2-enoyl-1,3,4,12,13,13a-hexahydropyrazino[2,1-d][1,5]benzoxazocin-9-yl]-2-amino-1-benzothiophene-3-carbonitrile

Molecular Formula

C25H20ClFN4O3S

Molecular Weight

511.0 g/mol

InChI

InChI=1S/C25H20ClFN4O3S/c1-2-19(32)30-7-8-31-13(12-30)6-9-34-23-15(25(31)33)10-17(27)21(22(23)26)14-4-3-5-18-20(14)16(11-28)24(29)35-18/h2-5,10,13H,1,6-9,12,29H2/t13-/m0/s1

InChI Key

FLOCSULDJZSEOQ-ZDUSSCGKSA-N

Canonical SMILES

C=CC(=O)N1CCN2C(C1)CCOC3=C(C(=C(C=C3C2=O)F)C4=C5C(=CC=C4)SC(=C5C#N)N)Cl

Isomeric SMILES

C=CC(=O)N1CCN2[C@H](C1)CCOC3=C(C(=C(C=C3C2=O)F)C4=C5C(=CC=C4)SC(=C5C#N)N)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.